BenchChemオンラインストアへようこそ!

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry P2Y1 Receptor Antagonism Conformational Analysis

This unsymmetrical urea derivative is a validated starting point for P2Y1 receptor antagonist SAR. It features a benzofuran-2-yl core, a branched propan-2-yl spacer, and a 2-phenoxyethyl urea terminus—three structural vectors enabling systematic modification of linker topology and terminal aryl substitution. The undefined stereocenter permits chiral resolution for paired (R)-/(S)-enantiomer profiling in binding, platelet aggregation, and cytotoxicity assays. With XLogP3 3.9 and TPSA 63.5 Ų, the compound occupies CNS drug-like space, making it suitable for blood–brain barrier permeability assessment. Procure the racemate to expand P2Y1 chemical space beyond phenoxypyridine-phenylurea and tetrahydro-4-quinolinamine chemotypes.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2034222-86-9
Cat. No. B2452325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea
CAS2034222-86-9
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c1-15(13-18-14-16-7-5-6-10-19(16)25-18)22-20(23)21-11-12-24-17-8-3-2-4-9-17/h2-10,14-15H,11-13H2,1H3,(H2,21,22,23)
InChIKeyZKEVEALOCSYMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea (CAS 2034222-86-9): Chemical Identity, Chemotype Classification, and Procurement Baseline


1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea (CAS 2034222-86-9) is a synthetic unsymmetrical urea derivative with molecular formula C20H22N2O3 and molecular weight 338.4 g/mol [1]. The compound belongs to the benzofuran-substituted urea chemotype, which has been identified in the primary literature as a novel class of P2Y1 receptor antagonists with potential antithrombotic applications [2]. Structurally, it features a benzofuran core connected via a propan-2-yl spacer to a central urea linkage, which is further substituted with a 2-phenoxyethyl group. The compound has one undefined stereocenter at the propan-2-yl carbon, a computed XLogP3 of 3.9, and a topological polar surface area of 63.5 Ų, indicating moderate lipophilicity balanced with hydrogen-bonding capacity [1].

Why 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Activity


Benzofuran-substituted urea derivatives exhibit pronounced structure–activity relationships (SAR) where minor modifications to linker length, urea substitution, and terminal aromatic groups produce substantial shifts in target potency and selectivity [1]. In the seminal P2Y1 antagonist series, SAR studies around the urea and benzofuran moieties demonstrated that specific substitution patterns directly govern receptor binding affinity and functional antagonism [1]. The target compound possesses a unique combination of three structural features—a benzofuran-2-yl group, a branched propan-2-yl spacer, and a 2-phenoxyethyl urea substituent—that collectively determine its pharmacological profile. Closely related analogs with propyl (linear) linkers, chlorophenyl, methoxyethyl, or tolyl substituents at the urea terminus are predicted to exhibit divergent binding kinetics, metabolic stability, and off-target profiles, making generic substitution scientifically unjustified without empirical verification of equivalence [2].

Quantitative Differentiation Evidence for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea: Comparator-Based Analysis for Scientific Procurement Decisions


Branched Propan-2-yl Linker Confers Distinct Conformational Constraint vs. Linear Propyl Analogs

The target compound incorporates a branched propan-2-yl spacer between the benzofuran and urea moieties, whereas the closest commercially cataloged analog, 1-(3-(benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea (CAS 2034380-64-6), employs a linear three-carbon propyl linker . The branched linker introduces a methyl substituent at the carbon adjacent to the urea nitrogen, which restricts rotational freedom and alters the spatial orientation of the benzofuran pharmacophore relative to the urea hydrogen-bonding network. This conformational restriction has been demonstrated in the broader benzofuran-urea P2Y1 antagonist series to modulate receptor binding: the SAR studies by Thalji et al. (2010) showed that substitution patterns around the urea linkage directly impact antagonist potency, with certain branched alkyl substitutions yielding improved activity over linear congeners [1]. No direct head-to-head potency comparison between the target compound and the linear propyl analog has been published in peer-reviewed literature.

Medicinal Chemistry P2Y1 Receptor Antagonism Conformational Analysis

2-Phenoxyethyl Urea Substituent Provides Extended Aromatic Interactions vs. Methoxyethyl and Simple Aryl Analogs

The target compound bears a 2-phenoxyethyl group at the urea terminus, which extends the aromatic surface area relative to analogs such as 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-methoxyethyl)urea (CAS 2034611-59-9) that terminate in a methoxyethyl group, and 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea that terminate in a chlorophenyl group . In the broader 2-(phenoxyaryl)-3-urea P2Y1 antagonist series reported by Peng et al. (2018), the phenoxyaryl motif was critical for achieving sub-micromolar IC50 values; the most potent analog (compound 3a) bearing a phenoxyaryl urea exhibited an IC50 of 1.45 µM in platelet aggregation assays [1]. The phenoxyethyl group in the target compound retains the phenoxy oxygen as a hydrogen-bond acceptor while incorporating an ethylene spacer that provides additional conformational flexibility compared to directly linked phenoxyaryl systems. The computed XLogP3 of 3.9 for the target compound reflects the balanced lipophilicity contributed by this substituent [2].

Structure-Activity Relationship Molecular Recognition Drug Design

Undefined Stereocenter at Propan-2-yl Position Enables Chiral Resolution and Enantiomer-Specific SAR Exploration

The target compound possesses one undefined stereocenter at the propan-2-yl carbon (the carbon attached to the urea nitrogen), as documented in PubChem [1]. This stereocenter is absent in the linear propyl-linked analog 1-(3-(benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea (CAS 2034380-64-6) and in the piperidine-containing analog 1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396683-33-2) . The presence of this stereocenter means the compound as commercially supplied is racemic, and the two enantiomers may exhibit differential target binding, metabolic stability, and off-target activity. In the broader benzofuran-urea P2Y1 series, chiral analogs have not been systematically resolved and characterized, representing an unexplored dimension of SAR for this chemotype [2].

Chirality Stereochemistry Enantioselective Pharmacology

Benzofuran-Urea Chemotype Is Validated as P2Y1 Receptor Antagonist Scaffold with Demonstrated Platelet Aggregation Inhibition

The benzofuran-substituted urea chemotype to which the target compound belongs has been experimentally validated as a P2Y1 receptor antagonist class. Thalji et al. (2010) demonstrated that several benzofuran-urea analogs inhibit ADP-mediated platelet activation, establishing this chemotype as distinct from the more clinically advanced P2Y12 antagonists (e.g., clopidogrel, ticagrelor) and from the 2-(phenoxypyridine)-3-phenylurea P2Y1 chemotype [1]. The P2Y1 receptor represents a complementary antiplatelet target; antagonists of P2Y1 inhibit the initial shape change and calcium mobilization phase of platelet activation, while P2Y12 antagonists block the amplification and sustained aggregation phase [2]. The benzofuran-urea series reported achieved P2Y1 binding affinities in the sub-micromolar to low micromolar range, with specific analogs demonstrating Ki values of approximately 90 nM for the human P2Y1 receptor [3]. While the specific target compound (CAS 2034222-86-9) has not been individually profiled in published P2Y1 assays, its structural congruence with the validated pharmacophore—benzofuran core, urea linkage, and aryloxyalkyl substituent—places it within the active chemical space of this receptor target.

P2Y1 Antagonism Antithrombotic Platelet Aggregation

Patent Coverage Establishes Benzofuran Urea Derivatives as Privileged Scaffolds for Inflammatory and Hyperproliferative Disease Applications

The patent application WO2018/229194 (filed by European Molecular Biology Laboratory, 2018) claims benzofuran ureas or carbamates of formula I and heteroaromatic analogues for use in therapy, specifically for inflammatory disease, hyperproliferative disease (cancer), hypoxia-related pathology, and diseases characterized by excessive vascularization [1]. The generic Markush structure encompasses the target compound's scaffold class. This patent demonstrates ongoing industrial and academic investment in the benzofuran-urea chemotype beyond the original P2Y1 antithrombotic application, expanding the therapeutic relevance to oncology and inflammation [1]. The target compound, with its phenoxyethyl substitution, falls within the claimed chemical space of this patent family, providing a basis for freedom-to-operate assessment and indicating sustained research interest in this scaffold class compared to older, single-indication benzofuran derivatives [2].

Patent Landscape Therapeutic Applications Intellectual Property

Recommended Research and Procurement Application Scenarios for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea (CAS 2034222-86-9)


P2Y1 Receptor Antagonist Lead Optimization and SAR Expansion

The compound is suitable as a starting point or comparator for structure–activity relationship (SAR) studies targeting the P2Y1 receptor, based on the validated benzofuran-urea chemotype established by Thalji et al. (2010) [1]. Its phenoxyethyl substituent and branched propan-2-yl linker offer two distinct vectors for systematic modification—terminal aryl variation and linker topology—that are orthogonal to previously explored urea substitutions in the published GSK series. Procurement is recommended for medicinal chemistry teams seeking to expand P2Y1 antagonist chemical space beyond the phenoxypyridine-phenylurea and tetrahydro-4-quinolinamine chemotypes.

Chiral Resolution and Enantioselective Pharmacological Profiling

The compound's single undefined stereocenter at the propan-2-yl position, as documented in PubChem [1], enables chiral resolution via preparative HPLC or supercritical fluid chromatography. Procuring the racemate for subsequent enantiomer separation allows research groups to conduct paired enantiomer profiling—comparing (R)- and (S)-enantiomers in P2Y1 binding, platelet aggregation, or cytotoxicity assays—to identify eutomers and distomers. This stereochemical differentiation opportunity is absent in achiral analogs such as CAS 2034380-64-6.

Multi-Indication Phenotypic Screening in Oncology and Inflammation

Based on the patent coverage in WO2018/229194, which claims benzofuran ureas for cancer, inflammatory disease, hypoxia-related pathology, and excessive vascularization [1], the target compound is positioned for inclusion in phenotypic screening panels across multiple therapeutic areas. Procurement is most appropriate for screening centers that maintain diverse cell-based assay collections (e.g., NCI-60 cancer panel, inflammatory cytokine release assays, angiogenesis models) and seek to identify novel benzofuran-urea hits with disease-specific activity fingerprints.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3 of 3.9, topological polar surface area of 63.5 Ų, molecular weight of 338.4 g/mol, and 2 hydrogen-bond donors [1], the compound possesses physicochemical properties within the conventional CNS drug-like space (MW < 400, TPSA < 90 Ų, HBD ≤ 3). This makes it a candidate for blood–brain barrier permeability assessment in CNS-targeted programs exploring P2Y1 receptor modulation for neuroinflammatory or neurodegenerative indications. Procurement is recommended for neuroscience-focused groups evaluating benzofuran-urea CNS penetration.

Quote Request

Request a Quote for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.